molecular formula C10H9NO2 B3230864 5-Hydroxy-4-methylquinolin-2(1H)-one CAS No. 131195-67-0

5-Hydroxy-4-methylquinolin-2(1H)-one

Cat. No. B3230864
CAS RN: 131195-67-0
M. Wt: 175.18 g/mol
InChI Key: VLYITQSRMVYHLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-4-methylquinolin-2(1H)-one, also known as 4-Methyl-5-hydroxyquinoline-2(1H)-one (MHQ), is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields. MHQ is a derivative of quinoline and has a molecular formula of C10H9NO2.

Mechanism of Action

The mechanism of action of MHQ is not fully understood, but it is believed to involve the inhibition of various cellular processes, including DNA replication and protein synthesis. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MHQ has been shown to have a number of biochemical and physiological effects, including the inhibition of tumor cell growth, the reduction of inflammation, and the inhibition of bacterial growth. It has also been shown to have antioxidant properties and may play a role in the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

MHQ has several advantages for use in laboratory experiments, including its ease of synthesis, high purity, and low toxicity. However, it is important to note that MHQ is not soluble in water, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research involving MHQ. One area of interest is the development of new materials based on MHQ, including polymers and liquid crystals. Another area of interest is the investigation of MHQ's potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of MHQ and its potential applications in medicine and analytical chemistry.

Scientific Research Applications

MHQ has been extensively studied for its potential applications in various fields, including medicine, material science, and analytical chemistry. In medicine, MHQ has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
In material science, MHQ has been used as a building block for the synthesis of various organic materials, including polymers and liquid crystals. Its unique chemical properties make it an ideal candidate for the development of new materials with tailored properties.
In analytical chemistry, MHQ has been used as a fluorescent probe for the detection of various analytes, including metal ions and amino acids. Its high sensitivity and selectivity make it a valuable tool for analytical chemists.

properties

IUPAC Name

5-hydroxy-4-methyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-5-9(13)11-7-3-2-4-8(12)10(6)7/h2-5,12H,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYITQSRMVYHLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-4-methylquinolin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Hydroxy-4-methylquinolin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
5-Hydroxy-4-methylquinolin-2(1H)-one
Reactant of Route 3
Reactant of Route 3
5-Hydroxy-4-methylquinolin-2(1H)-one
Reactant of Route 4
Reactant of Route 4
5-Hydroxy-4-methylquinolin-2(1H)-one
Reactant of Route 5
5-Hydroxy-4-methylquinolin-2(1H)-one
Reactant of Route 6
5-Hydroxy-4-methylquinolin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.